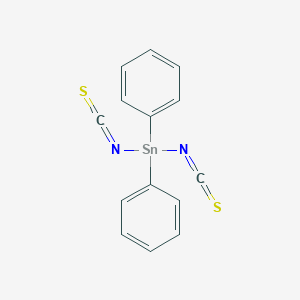
Stannane, diisothiocyanatodiphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, diisothiocyanatodiphenyl- is an organotin compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of tin (Sn) bonded to two phenyl groups and two isothiocyanate groups, making it a versatile reagent in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stannane, diisothiocyanatodiphenyl- typically involves the reaction of diphenyltin dichloride with potassium thiocyanate in an organic solvent such as acetonitrile. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired stannane compound along with potassium chloride as a byproduct .
Industrial Production Methods
On an industrial scale, the production of stannane, diisothiocyanatodiphenyl- can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
Stannane, diisothiocyanatodiphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides, which are useful in catalysis and material science.
Reduction: It can be reduced to form lower oxidation state tin compounds, which have applications in organic synthesis.
Substitution: The isothiocyanate groups can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of stannane, diisothiocyanatodiphenyl- include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. These reactions typically occur under mild to moderate conditions, often in the presence of a catalyst to enhance the reaction rate and selectivity .
Major Products Formed
Scientific Research Applications
Stannane, diisothiocyanatodiphenyl- has found applications in several scientific research areas, including:
Mechanism of Action
The mechanism by which stannane, diisothiocyanatodiphenyl- exerts its effects involves the interaction of the tin center with various molecular targets. The isothiocyanate groups can form covalent bonds with nucleophilic sites on biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the phenyl groups can interact with hydrophobic regions of proteins, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to stannane, diisothiocyanatodiphenyl- include other organotin compounds such as tributyltin hydride, triphenyltin chloride, and dibutyltin oxide. These compounds share some chemical properties but differ in their specific applications and reactivity .
Uniqueness
This compound’s ability to undergo a wide range of chemical reactions and its potential biological activity make it a valuable reagent in both research and industrial settings .
Properties
CAS No. |
21001-81-0 |
|---|---|
Molecular Formula |
C14H10N2S2Sn |
Molecular Weight |
389.1 g/mol |
IUPAC Name |
diisothiocyanato(diphenyl)stannane |
InChI |
InChI=1S/2C6H5.2CNS.Sn/c2*1-2-4-6-5-3-1;2*2-1-3;/h2*1-5H;;;/q;;2*-1;+2 |
InChI Key |
VBBLHFYJSABZTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(N=C=S)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















